(2Z)-3-{[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]CARBAMOYL}-3-METHYLPROP-2-ENOIC ACID
Description
Properties
IUPAC Name |
(Z)-4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-3-methyl-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-8(6-12(18)19)13(20)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,18,19)(H,16,17,20)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFSZFLGDVYYHK-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-3-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}-3-methylprop-2-enoic acid, also referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a thiazole ring and a chlorophenyl group, which contribute to its pharmacological properties.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to inhibit specific enzymes and proteins, thereby disrupting cellular signaling pathways. The thiazole moiety enhances the compound's ability to act as an inhibitor for certain kinases and proteases, which are critical in various signaling cascades involved in disease pathology.
Biological Activities
Research has shown that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole compounds possess significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
- Anticancer Properties : Thiazole derivatives have been investigated for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.
Research Findings
A summary of notable research findings on the biological activity of this compound includes:
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated that it effectively inhibited Staphylococcus aureus and Escherichia coli at concentrations below 50 µg/mL.
- Cancer Cell Line Studies : In vitro studies involving MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related molecules from pharmacopeial and pesticide chemical databases. Key differences in substituents, stereochemistry, and functional groups are highlighted.
Table 1: Structural Comparison of Target Compound and Analogs
*Molecular weights calculated based on structural formulas.
Key Comparative Insights:
Stereochemistry and Planarity :
- The (Z)-configuration in the target compound contrasts with the (E)-isomer in ’s sulfonic acid derivative. The (Z)-geometry may enhance intramolecular hydrogen bonding or receptor compatibility compared to the (E)-form, which introduces steric clashes due to opposing substituents .
Substituent Effects: The 4-chlorophenyl group in the target compound provides moderate lipophilicity (clogP ~3.2), whereas sulfonic acid-containing analogs (e.g., ’s (E)-isomer) exhibit higher hydrophilicity (clogP ~1.8) but reduced membrane permeability .
Core Structural Variations: Thiazolidine-based compounds () feature saturated sulfur-containing rings, reducing aromaticity compared to the target’s thiazole. This may limit π-π stacking interactions but improve conformational flexibility .
Functional Group Impact :
- Carboxylic acid groups (common to all compounds) enable salt formation for improved solubility. However, ethyl ester prodrugs (e.g., ’s ethyl derivative) show higher logP values (~4.0), favoring passive diffusion across biological membranes .
Computational and Analytical Insights
- The chlorophenyl group shows neutral ESP, aligning with hydrophobic binding pockets .
- Docking Studies : AutoDock4 () simulations suggest that the (Z)-configuration allows optimal positioning of the carboxylic acid group for hydrogen bonding with serine or lysine residues in hypothetical enzyme targets, whereas bulkier sulfonic acid groups () may require receptor flexibility to accommodate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
